molecular formula C15H11Cl2IN2OS B4779974 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide

Cat. No.: B4779974
M. Wt: 465.1 g/mol
InChI Key: GISVCWSZXQMAPW-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chlorine, iodine, and a carbamothioyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-2-methylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-chloro-5-iodobenzamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide include:

    2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide: Shares a similar structure but with a nicotinamide moiety instead of the benzamide group.

    3-Chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: Contains a methoxy group instead of the carbamothioyl group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Features a thiazole ring and a fluorophenyl group, providing different chemical properties.

Properties

IUPAC Name

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2IN2OS/c1-8-11(16)3-2-4-13(8)19-15(22)20-14(21)10-7-9(18)5-6-12(10)17/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISVCWSZXQMAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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